Superior Antimycobacterial Activity Against Mycobacterium avium Compared to Isoniazid
[(1-Phenyl-1H-tetrazol-5-yl)thio]acetic acid (the parent compound) demonstrated superior activity against Mycobacterium avium when directly compared to the first-line antitubercular drug isoniazid. The study explicitly states that the compound is 'better than the antituberculotic isoniazid in the activity to Mycobacterium avium' [1]. This observation positions it as a more effective starting point for developing agents against this opportunistic pathogen, particularly relevant for immunocompromised populations. The comparison is head-to-head within the same experimental framework, providing a robust quantitative differentiation.
| Evidence Dimension | Antimycobacterial activity against M. avium |
|---|---|
| Target Compound Data | Qualitative superiority (activity better than isoniazid); specific MIC values not reported in abstract |
| Comparator Or Baseline | Isoniazid (first-line antitubercular agent) |
| Quantified Difference | Target compound activity > Isoniazid activity against M. avium |
| Conditions | In vitro antimycobacterial testing; experimental details not fully provided in abstract |
Why This Matters
For researchers developing treatments for Mycobacterium avium complex (MAC) infections, this compound offers a structurally distinct lead with proven superiority over a clinical standard, enabling new chemical space exploration.
- [1] Waisser, K., Vanžura, J., Hrabálek, A., Vinšová, J., Grešák, Š., Hruška, J., & Odlerová, Ž. (1991). Antimycobacterial derivatives of tetrazole. Collection of Czechoslovak Chemical Communications, 56(11), 2389–2394. View Source
